Cas no 144293-76-5 (2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-)

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-, is a nitro-substituted benzoxazine derivative with a stabilized dihydro structure. The compound features a dimethyl substitution at the 2-position, enhancing steric and electronic stability, while the nitro group at the 7-position introduces strong electron-withdrawing properties, making it useful in synthetic and materials chemistry. Its rigid benzoxazine core offers potential as a precursor for heterocyclic synthesis or as a building block for functionalized polymers and agrochemical intermediates. The nitro group further enables selective modifications, such as reductions or nucleophilic substitutions, expanding its utility in fine chemical applications. The compound’s stability and reactivity profile make it suitable for research and industrial-scale processes.
2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- structure
144293-76-5 structure
Product name:2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-
CAS No:144293-76-5
MF:C10H12N2O3
Molecular Weight:208.214
CID:3749616
PubChem ID:10488570

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- 化学的及び物理的性質

名前と識別子

    • 2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-
    • 2,2-DiMethyl-7-nitro-3,4-dihydro-2H-1,4-benzoxazine, 97%
    • 2,2-DIMETHYL-7-NITRO-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE
    • 144293-76-5
    • SCHEMBL9143251
    • BOGRULXNEDXAHK-UHFFFAOYSA-N
    • 2,2-DIMETHYL-7-NITRO-3,4-DIHYDRO-1,4-BENZOXAZINE
    • 3,4-dihydro-2,2-dimethyl-7-nitro-2H-1,4-benzoxazine
    • MDL: MFCD23379857
    • インチ: InChI=1S/C10H12N2O3/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3
    • InChIKey: BOGRULXNEDXAHK-UHFFFAOYSA-N
    • SMILES: CC1(C)CNC2=C(C=C(C=C2)[N+](=O)[O-])O1

計算された属性

  • 精确分子量: 208.08479225g/mol
  • 同位素质量: 208.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.1Ų
  • XLogP3: 2.1

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A019102915-5g
2,2-Dimethyl-7-nitro-3,4-dihydro-2h-1,4-benzoxazine
144293-76-5 95%
5g
937.28 USD 2021-06-17
Alichem
A019102915-1g
2,2-Dimethyl-7-nitro-3,4-dihydro-2h-1,4-benzoxazine
144293-76-5 95%
1g
309.00 USD 2021-06-17
Chemenu
CM321316-1g
2,2-dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
144293-76-5 95%
1g
$*** 2023-03-30

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- 関連文献

2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-に関する追加情報

Professional Introduction to 2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro- (CAS No. 144293-76-5)

The compound 2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro-, with the CAS number 144293-76-5, represents a significant advancement in the field of pharmaceutical chemistry and molecular biology. This heterocyclic compound has garnered attention due to its unique structural features and potential applications in drug discovery and synthetic chemistry. The presence of a nitro group and a dimethyl substitution pattern in the benzoxazine core imparts distinct reactivity and biological activity, making it a subject of intense interest for researchers.

In recent years, the exploration of benzoxazine derivatives has expanded dramatically, driven by their versatility as scaffolds for medicinal chemistry. The nitro-substituted benzoxazine analogs have been particularly studied for their pharmacological properties. Specifically, the 3,4-dihydro-2,2-dimethyl-7-nitro moiety contributes to the molecule's ability to interact with biological targets in novel ways. This structural motif has been shown to influence both electronic and steric properties, which are critical for optimizing drug-like characteristics such as solubility, bioavailability, and metabolic stability.

Recent studies have highlighted the role of nitrobenzoxazines in modulating enzyme activity and cellular signaling pathways. For instance, derivatives of this class have demonstrated promise in inhibiting kinases and other enzymes implicated in inflammatory and neoplastic diseases. The nitro group can undergo reduction to an amine or further functionalization into azo or hydrazo compounds, providing multiple avenues for structural diversification. This adaptability makes 2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro a valuable building block for designing novel therapeutic agents.

The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the benzoxazine ring followed by nitration and subsequent functional group manipulations. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also its potential for large-scale production if required.

Beyond its pharmaceutical relevance, 2H-1,4-Benzoxazine, 3,4-dihydro-2,2-dimethyl-7-nitro has shown utility in material science applications. Its rigid heterocyclic core can be incorporated into polymers or liquid crystals to enhance thermal stability or optical properties. The nitro group further contributes to these materials by acting as a handle for further chemical modifications via diazotization or coupling reactions with aromatic amines. Such applications underscore the compound's broad utility beyond traditional medicinal chemistry.

From a computational chemistry perspective, the molecular structure of 3,4-dihydro-2,2-dimethyl-7-nitro has been extensively modeled to predict its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic distribution and hydrogen bonding capabilities. These computational studies are crucial for guiding experimental efforts and rationalizing biological activity observed in vitro or in vivo. Moreover, machine learning models trained on similar derivatives have been used to predict new analogs with enhanced potency or selectivity.

The pharmacological evaluation of 144293-76-5 has revealed intriguing biological profiles that warrant further investigation. In preclinical studies, certain derivatives have demonstrated anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory cascades. Additionally, some analogs have exhibited antiviral properties by interfering with viral replication mechanisms at various stages of infection. These findings align with current trends in drug discovery toward identifying agents that can address multifaceted pathological processes.

The regulatory landscape for novel compounds like 2H-1,4-Benzoxazine, particularly those containing nitro groups requiring careful handling during synthesis and purification processes is an important consideration for researchers aiming commercialization routes . Compliance with Good Manufacturing Practices (GMP) ensures that these compounds are produced consistently under controlled conditions , minimizing variability between batches . Furthermore , rigorous toxicological assessments are mandatory before advancing into clinical trials , ensuring safety profiles align with therapeutic benefits expected from these molecules .

The future directions for research involving this class of benzoxazine derivatives are promising . Exploration into their role as probes for understanding enzyme mechanisms , development of prodrug strategies leveraging their stability while releasing active species within target tissues , as well as incorporation into nanoscale delivery systems represent exciting opportunities . Collaborative efforts between academia , biotechnology firms , regulatory agencies will be essential driving innovation translating laboratory findings practical applications patients benefit .

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